molecular formula C13H8F6O2 B1305574 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol CAS No. 2092-87-7

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

Cat. No.: B1305574
CAS No.: 2092-87-7
M. Wt: 310.19 g/mol
InChI Key: XUEIXZZGKCDNGZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is a synthetic organic compound characterized by the presence of a naphthol group and a hexafluoropropyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol typically involves the reaction of 1-naphthol with hexafluoroacetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydrolysis to yield the final product. The reaction conditions generally include:

    Temperature: 0-25°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of 2-(2-oxo-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol.

    Reduction: Formation of this compound.

    Substitution: Formation of 2-(2-halogen-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol.

Scientific Research Applications

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-1,1,1-trifluoropropyl)-1-naphthol
  • 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-2-naphthol
  • 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-3-naphthol

Uniqueness

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is unique due to its hexafluoropropyl group, which imparts enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6O2/c14-12(15,16)11(21,13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-6,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEIXZZGKCDNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379370
Record name 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092-87-7
Record name 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
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2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Reactant of Route 3
2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Reactant of Route 4
2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Reactant of Route 5
2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Reactant of Route 6
2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

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